molecular formula C12H23BrO B8220989 12-Bromododecanal CAS No. 81819-07-0

12-Bromododecanal

Cat. No. B8220989
CAS RN: 81819-07-0
M. Wt: 263.21 g/mol
InChI Key: XJJGDTAEHIUQDD-UHFFFAOYSA-N
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Description

12-Bromododecanal is a useful research compound. Its molecular formula is C12H23BrO and its molecular weight is 263.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Functionalized Alkanes : 12-Bromododecanal serves as an intermediate in the synthesis of various functionalized alkanes. For instance, compounds like 12-nitrododecanol and 1,12-dinitrododecane were prepared using this compound as a starting material, indicating its utility in complex organic syntheses (Ainscow et al., 1987).

  • Small-Angle X-Ray Scattering Calibration : In the field of X-ray crystallography, this compound has been used in calibration for small-angle X-ray scattering. This technique is crucial for understanding molecular structures at a detailed level (Ohta et al., 2014).

Biochemical Research

  • Inhibition of Enzymes : Research indicates that derivatives of bromododecanal, like 12-iodo-cis-9-octadecenoic acid, can act as enzyme inhibitors. This particular derivative was found to be a time-dependent, irreversible inactivator of soybean lipoxygenase 1, showcasing the potential use of bromododecanal derivatives in studying enzyme activity and inhibition (Rotenberg et al., 1988).

Environmental Applications

  • Degradation of Environmental Pollutants : Studies have explored the use of compounds related to this compound, like 2,2′,4,4′-tetrabromodiphenyl ether (BDE47), in the context of environmental pollution. Research into the degradation of these compounds and their impact on bacterial diversity in soil is crucial for understanding and mitigating the effects of such pollutants on ecosystems (Baxter & Cummings, 2008).

properties

IUPAC Name

12-bromododecanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BrO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h12H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJGDTAEHIUQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC=O)CCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472476
Record name 12-bromododecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81819-07-0
Record name 12-bromododecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 12-bromododecanol (5 g) dissolved in methylene chloride (30 ml) were added Celite (5.0 g) and pyridinium chlorochromate (5.2 g), and the mixture was stirred at room temperature for 12 hours. Then, the reaction mixture was filtered and subjected to chromatography on a silica gel column with an eluent system of n-hexane-ethyl acetate (30:1) to give 12-bromododecanal (4.4 g). To 12-bromododecanal (4.4 g) dissolved in methylene chloride (50 ml) was added (carbomethoxymethylene)-triphenylphosphorane (6.75 g), and the mixture was stirred for 4 hours. Then, the reaction mixture was concentrated, and the residue thus obtained was subjected to chromatography on a silica gel column with an eluent system of n-hexane-ethyl acetate (30:1) to give the methyl ester of 14-bromo-2-tetradecenoic acid (4.91 g). The product was dissolved in acetonitrile (30 ml), and 1M tetra-n-butylammonium chloride in THF (27 ml) and potassium fluoride (7.6 g) were added. The mixture was heated under reflux for 12 hours. The reaction mixture was concentrated and subjected to chromatography on a silica gel column with an eluent system of n-hexane-ethylacetate 100:1 to give the methyl ester of 14-fluoro-3-tetradecenoic acid (3.3 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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